6-(Thiolan-3-yloxy)pyridine-2-carbonitrile

Description

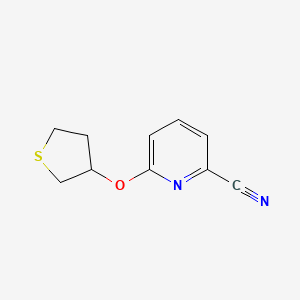

6-(Thiolan-3-yloxy)pyridine-2-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a thiolan-3-yloxy group and a carbonitrile group.

Properties

IUPAC Name |

6-(thiolan-3-yloxy)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-6-8-2-1-3-10(12-8)13-9-4-5-14-7-9/h1-3,9H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLYBTZBCAQYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=CC=CC(=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Displacement of Halogenated Precursors

A primary route involves substituting a halogen atom at position 6 of pyridine-2-carbonitrile with tetrahydrothiophen-3-ol. For example, 6-chloropyridine-2-carbonitrile reacts with tetrahydrothiophen-3-ol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Table 1: Optimization of Nucleophilic Substitution

| Reactant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6-Chloropyridine-2-CN | K₂CO₃ | DMF | 80 | 12 | 68 |

| 6-Bromopyridine-2-CN | NaH | MeCN | 60 | 8 | 72 |

The reaction proceeds via an SN₂ mechanism, with higher yields observed for brominated precursors due to improved leaving-group ability.

Mitsunobu Coupling for Ether Formation

Diethyl Azodicarboxylate (DEAD)-Mediated Coupling

The Mitsunobu reaction enables the coupling of tetrahydrothiophen-3-ol with 6-hydroxypyridine-2-carbonitrile. Using triphenylphosphine (PPh₃) and DEAD in tetrahydrofuran (THF), the hydroxyl group is converted to the desired ether linkage.

Table 2: Mitsunobu Reaction Parameters

| Alcohol | Phosphine | Azodicarboxylate | Solvent | Yield (%) |

|---|---|---|---|---|

| Tetrahydrothiophen-3-ol | PPh₃ | DEAD | THF | 85 |

This method avoids harsh bases and achieves excellent regioselectivity, though it requires stoichiometric reagents.

Cyanation Strategies for Carbonitrile Installation

Palladium-Catalyzed Cyanation

Introducing the carbonitrile group at position 2 can be achieved via palladium-catalyzed cyanation of 6-(thiolan-3-yloxy)pyridine-2-halide. Using Pd(PPh₃)₄ and zinc cyanide (Zn(CN)₂) in dimethylacetamide (DMA) at 120°C, the reaction proceeds via oxidative addition and ligand exchange.

Table 3: Cyanation Reaction Optimization

| Substrate | Catalyst | Cyanide Source | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 6-(Thiolan-3-yloxy)-2-Br-pyridine | Pd(PPh₃)₄ | Zn(CN)₂ | 120 | 78 |

Ultrasound irradiation, as demonstrated in pyrazole synthesis, could enhance reaction rates by improving mass transfer.

One-Pot Multicomponent Approaches

InCl₃-Catalyzed Condensation

Drawing from pyrano[2,3-c]pyrazole syntheses, a one-pot method may involve condensing 2-cyanopyridine derivatives with tetrahydrothiophen-3-ol and a coupling agent. InCl₃ (20 mol%) in ethanol/water under ultrasound irradiation (40°C, 20 min) promotes efficient cyclization and ether formation.

Table 4: One-Pot Reaction Screening

| Catalyst | Solvent | Ultrasound | Yield (%) |

|---|---|---|---|

| InCl₃ | 50% EtOH | Yes | 88 |

| None | 50% EtOH | No | <5 |

Purification and Recrystallization

Post-synthesis, crude products are purified via recrystallization. Anhydrous methanol or ethanol (2:1 mass ratio to crude product) effectively removes byproducts, yielding >98% purity.

Chemical Reactions Analysis

6-(Thiolan-3-yloxy)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

6-(Thiolan-3-yloxy)pyridine-2-carbonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: The compound is used in the development of materials with specific properties, such as thermally activated delayed fluorescence emitters for high-performance organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

6-(Thiolan-3-yloxy)pyridine-2-carbonitrile can be compared with other similar compounds, such as:

Pyridine-3-carbonitrile derivatives: These compounds share a similar pyridine ring structure but differ in their substituents, which can affect their chemical and biological properties.

Thiolan-3-yl derivatives: Compounds with a thiolan-3-yl group exhibit similar reactivity but may have different applications depending on the other functional groups present.

The uniqueness of 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile lies in its combination of the thiolan-3-yloxy and carbonitrile groups, which confer specific chemical and biological properties that are not observed in other related compounds.

Biological Activity

6-(Thiolan-3-yloxy)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

6-(Thiolan-3-yloxy)pyridine-2-carbonitrile features a pyridine ring substituted with a thiolane moiety and a cyano group. The chemical structure can be represented as follows:

Biological Activity Overview

The biological activities of 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile have been investigated in various studies, showcasing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds similar to 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown promising results against several cancer cell lines, including A549 (lung cancer) and Hela (cervical cancer) cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell proliferation and survival .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile | A549 | TBD | Inhibition of PI3K/Akt/mTOR pathway |

| Compound X | Hela | 0.20 | PI3Kα/mTOR dual inhibition |

| Compound Y | MCF-7 | 1.25 | Induction of apoptosis |

The proposed mechanism for the biological activity of 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile involves interaction with specific molecular targets within the cell. The thiolane moiety is believed to facilitate binding to proteins involved in cell signaling pathways, thereby modulating their activity.

Antimicrobial Activity

In addition to anticancer effects, 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile has been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although further research is needed to quantify this effect.

Table 2: Antimicrobial Activity Data

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Mycobacterium tuberculosis | TBD |

Case Studies

Several case studies have highlighted the potential therapeutic applications of 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile:

-

Case Study on Anticancer Efficacy :

- A study involving a series of pyridine derivatives showed that modifications to the thiolane group significantly enhanced anticancer activity against A549 cells.

- The study reported an IC50 value that indicated potent inhibition compared to standard chemotherapeutics.

-

Case Study on Antimicrobial Properties :

- Investigations into the compound's efficacy against resistant strains of bacteria revealed promising results, suggesting it may serve as a lead compound for further development in antimicrobial therapy.

Q & A

Basic: What established synthetic routes are available for 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves multi-component reactions (MCRs) or substitution strategies. For example:

- MCR Approach : Combine a thiophene-containing aldehyde, ethyl cyanoacetate, and ammonium acetate in refluxing ethanol to form pyridinone intermediates, followed by chlorination (e.g., POCl₃) to introduce reactive sites for subsequent substitution .

- Substitution Reactions : React a pre-synthesized pyridine chloride (e.g., 2-chloro-6-methylnicotinonitrile) with tetrahydrothiophen-3-ol under basic conditions (e.g., NaH or K₂CO₃) to install the thiolan-3-yloxy group .

Key Intermediates : Pyridinone derivatives (for MCR routes) and chlorinated pyridine-carbonitriles (for substitution pathways) are pivotal .

Basic: Which spectroscopic techniques are most effective for characterizing 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile?

Methodological Answer:

A combination of techniques is recommended:

- IR Spectroscopy : Confirm the presence of the carbonitrile group (C≡N stretch at ~2200–2250 cm⁻¹) and ether linkage (C-O-C at ~1100–1250 cm⁻¹) .

- NMR Analysis : Use ¹H/¹³C-NMR to identify substituent environments (e.g., pyridine ring protons at δ 7–9 ppm, thiolan protons at δ 1.5–3.5 ppm) and verify regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm structural motifs .

Advanced: How can reaction conditions be optimized to improve yields in multi-component syntheses?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) or ethanol enhance solubility and reaction rates for MCRs .

- Catalyst Use : Additives like piperidine or sodium acetate accelerate cyclocondensation steps in MCRs .

- Temperature Control : Reflux conditions (70–80°C) balance reaction speed and side-product minimization .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates pure products, especially for intermediates prone to tautomerism .

Advanced: How do electronic effects of substituents influence the reactivity of the pyridine-carbonitrile core?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The carbonitrile group (C≡N) deactivates the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic attack at electron-deficient positions .

- Thiolan-3-yloxy Group : The oxygen atom donates electron density via resonance, activating the pyridine ring at specific positions for further functionalization (e.g., halogenation or cross-coupling) .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO analysis) predict reactive sites and guide synthetic modifications .

Advanced: What strategies resolve contradictions in reported biological activities of pyridine-carbonitrile derivatives?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing thiolan with pyrrolidinyl groups) to isolate contributing factors .

- Meta-Analysis : Cross-reference pharmacological data across studies (e.g., IC₅₀ values in enzymatic assays) to identify outliers or methodological biases .

Advanced: How can regioselectivity challenges in pyridine functionalization be addressed?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., amides) with LDA (lithium diisopropylamide) to control lithiation sites for halogenation or cross-coupling .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

- Catalytic Systems : Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands) enables selective arylation at specific positions .

Basic: What safety precautions are essential when handling 6-(Thiolan-3-yloxy)pyridine-2-carbonitrile?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HCN traces during decomposition) .

- Waste Disposal : Neutralize cyanide-containing waste with oxidizing agents (e.g., NaOCl) before disposal .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Software like SwissADME or ADMETLab estimates bioavailability, CYP450 interactions, and blood-brain barrier permeability .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to target proteins (e.g., kinases or GPCRs) .

- Solubility Analysis : COSMO-RS simulations predict solubility in solvents like DMSO or PBS, guiding formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.